molecular formula C10H10Cl2N2S B097792 Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio- CAS No. 17073-16-4

Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio-

Cat. No. B097792
CAS RN: 17073-16-4
M. Wt: 261.17 g/mol
InChI Key: NVWQXGOPUASPAE-UHFFFAOYSA-N
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Description

Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio-, also known as allylthiourea (ATU), is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme catalase, which plays a crucial role in the breakdown of hydrogen peroxide in cells. ATU has been used in various fields of research, including biochemistry, physiology, and pharmacology, to study the effects of catalase inhibition on cellular processes.

Mechanism Of Action

ATU works by inhibiting the activity of catalase, which is an enzyme that breaks down hydrogen peroxide in cells. Hydrogen peroxide is a reactive oxygen species that can cause oxidative damage to cells if it is not properly broken down. By inhibiting catalase, ATU increases the levels of hydrogen peroxide in cells, leading to oxidative stress and DNA damage.

Biochemical And Physiological Effects

ATU has been shown to induce oxidative stress and DNA damage in cells, leading to cell death. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, ATU has been shown to affect the expression of various genes involved in cellular processes such as cell cycle regulation, DNA repair, and apoptosis.

Advantages And Limitations For Lab Experiments

ATU has several advantages as a research tool. It is a potent inhibitor of catalase, which allows researchers to study the effects of catalase inhibition on cellular processes. It is also relatively inexpensive and easy to synthesize. However, ATU also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its effects on cellular processes can be complex and difficult to interpret.

Future Directions

There are several areas of future research that could be pursued with ATU. One area is the development of catalase inhibitors as potential anticancer agents. Another area is the study of the effects of catalase inhibition on aging and age-related diseases. Additionally, further research could be done to elucidate the complex effects of ATU on cellular processes and to identify potential therapeutic targets for the treatment of diseases such as cancer and neurodegenerative disorders.

Synthesis Methods

ATU can be synthesized through a multi-step process that involves the reaction of allylamine with carbon disulfide to form allylthiocarbamate, which is then treated with hydrochloric acid to yield ATU. This synthesis method has been widely used in the production of ATU for research purposes.

Scientific Research Applications

ATU has been used extensively in scientific research to study the effects of catalase inhibition on cellular processes. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death. ATU has also been used to study the role of catalase in cancer cells and the potential use of catalase inhibitors as anticancer agents.

properties

CAS RN

17073-16-4

Product Name

Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio-

Molecular Formula

C10H10Cl2N2S

Molecular Weight

261.17 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C10H10Cl2N2S/c1-2-5-13-10(15)14-9-6-7(11)3-4-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15)

InChI Key

NVWQXGOPUASPAE-UHFFFAOYSA-N

Isomeric SMILES

C=CCN=C(NC1=C(C=CC(=C1)Cl)Cl)S

SMILES

C=CCNC(=S)NC1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

C=CCNC(=S)NC1=C(C=CC(=C1)Cl)Cl

Other CAS RN

17073-16-4

Origin of Product

United States

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